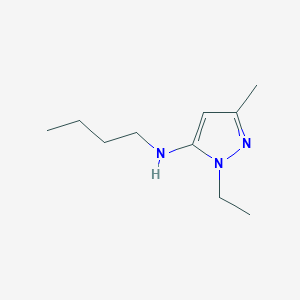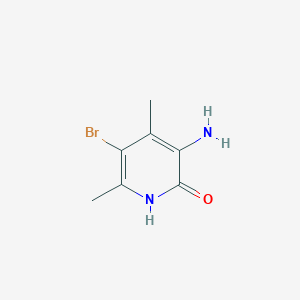
N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Difluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin: ist eine organische Verbindung, die einen Pyrazolring aufweist, der mit einer 2,5-Difluorbenzylgruppe und zwei Methylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2,5-Difluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin umfasst typischerweise die folgenden Schritte:
Bildung von 2,5-Difluorbenzylamin: Dies kann durch Reduktion von 2,5-Difluorbenzonitril mit einem geeigneten Reduktionsmittel wie Lithiumaluminiumhydrid erreicht werden.
Synthese von 1,4-Dimethyl-1H-pyrazol: Dies kann durch Reaktion von Hydrazin mit 2,3-Pentandion unter sauren Bedingungen hergestellt werden.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung von 2,5-Difluorbenzylamin mit 1,4-Dimethyl-1H-pyrazol unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP).
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Benzylposition, um entsprechende Benzylalkoholen oder Benzaldehyde zu bilden.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen oder anderen reduzierbaren funktionellen Gruppen durchgeführt werden, falls vorhanden.
Substitution: Die Fluoratome am Benzylring können unter geeigneten Bedingungen mit anderen Nukleophilen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Benzylalkoholen oder Benzaldehyden.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
- Wird für die Untersuchung von Reaktionsmechanismen und -kinetiken eingesetzt.
Biologie:
- Potenzieller Einsatz als Ligand bei der Untersuchung von Enzym-Substrat-Wechselwirkungen.
- Untersucht auf seine biologische Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin:
- Erforscht als potenzielles pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente.
- Untersucht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.
Industrie:
- Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
- Wird bei der Synthese von Spezialchemikalien und Agrochemikalien angewendet.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Difluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The difluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(2,4-Difluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin
- N-(2,5-Dichlorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin
- N-(2,5-Dimethylbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin
Vergleich:
- N-(2,5-Difluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin ist aufgrund des Vorhandenseins von Fluoratomen einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen können.
- Die Fluoratome können die Stabilität und Lipophilie der Verbindung verbessern, wodurch sie für bestimmte Anwendungen im Vergleich zu ihren chlorierten oder methylierten Analogen besser geeignet ist.
Eigenschaften
Molekularformel |
C12H13F2N3 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LKYVZXJXHZFONU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11733799.png)

![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)



![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)

![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

